molecular formula C16H12N4S2 B11113619 6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

Cat. No.: B11113619
M. Wt: 324.4 g/mol
InChI Key: CCKWFVSTTBMJRJ-UHFFFAOYSA-N
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Description

6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is a complex organic compound that features a unique structure combining an isothiochromene core with thiophene and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile typically involves multi-component reactions. One common method involves the reaction of 1,3-dithian-5-one with malononitrile and thiophene-2-carbaldehyde in the presence of a base such as triethylamine . This reaction proceeds through a pseudo-four-component mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves its interaction with molecular targets such as enzymes. For example, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce cell death in cancer cells that rely on this enzyme for survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-8-(thiophen-2-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is unique due to its combination of an isothiochromene core with thiophene and nitrile groups. This structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H12N4S2

Molecular Weight

324.4 g/mol

IUPAC Name

6-amino-8-thiophen-2-yl-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile

InChI

InChI=1S/C16H12N4S2/c17-6-11-10-3-5-21-7-12(10)14(13-2-1-4-22-13)16(8-18,9-19)15(11)20/h1-4,12,14H,5,7,20H2

InChI Key

CCKWFVSTTBMJRJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CS3

Origin of Product

United States

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